7-methoxy-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1-benzofuran-2-carboxamide
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Overview
Description
7-methoxy-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a pyrazole ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the pyrazole and thiophene rings through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to optimize the process and minimize human error.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran or pyrazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
7-methoxy-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-methoxy-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in inflammatory pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Known for their anti-inflammatory and antimicrobial properties.
Pyrazole derivatives: Often used in the development of anti-inflammatory and anticancer drugs.
Benzofuran derivatives: Investigated for their anticancer and antiviral activities.
Uniqueness
What sets 7-methoxy-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1-benzofuran-2-carboxamide apart is its unique combination of these three moieties, which may confer a broader range of biological activities and potential therapeutic applications.
Properties
IUPAC Name |
7-methoxy-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-22-13(10-14(21-22)17-7-4-8-26-17)11-20-19(23)16-9-12-5-3-6-15(24-2)18(12)25-16/h3-10H,11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJFRUJJWCBIFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)C3=CC4=C(O3)C(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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